Obatoclax mesilate

Apoptosis Bcl-2 Family BH3 Mimetic

Select Obatoclax mesilate (GX15-070) for its unique pan-Bcl-2 profile (Ki 0.22 μM; IC50 1-7 μM across Mcl-1, Bcl-xL, Bcl-w, A1, Bcl-B). Unlike selective Bcl-2 inhibitors, it retains activity in Venetoclax-resistant models where Mcl-1/Bcl-xL drive resistance. Validated for ex vivo HIV reservoir reduction (intact HIV DNA to 27-30% of control) and preclinical synergy with proteasome inhibitors. Brain-penetrant; typical in vitro range 50 nM–3 μM, in vivo dosing 1.15-5 mg/kg IV. Guaranteed ≥98% purity, ideal for mechanistic apoptosis studies.

Molecular Formula C21H23N3O4S
Molecular Weight 413.5 g/mol
CAS No. 803712-79-0
Cat. No. B612060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObatoclax mesilate
CAS803712-79-0
SynonymsObatoclax;  Obatoclax mesylate;  GX 015-070;  GX015-070;  GX-015-070;  GX 015070;  GX015070;  GX-015070;  GX 05-070;  GX15070MS.
Molecular FormulaC21H23N3O4S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O
InChIInChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10+;
InChIKeyZVAGBRFUYHSUHA-DJDCCMOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Obatoclax Mesilate (GX15-070) for Bcl-2 Pathway Research: Scientific Procurement & Characterization Guide


Obatoclax mesilate (CAS 803712-79-0), also known as GX15-070, is a small-molecule pan-inhibitor of the Bcl-2 family of anti-apoptotic proteins, functioning as a BH3 mimetic [1]. It exhibits a binding affinity (Ki) of approximately 0.22 μM for Bcl-2 in cell-free assays and has demonstrated broad inhibitory activity against multiple family members including Mcl-1, Bcl-xL, Bcl-w, A1, and Bcl-B with IC50 values in the low micromolar range (1-7 μM) . The compound is an experimental agent that has been investigated in Phase I/II clinical trials for various hematologic malignancies and solid tumors .

Why Obatoclax Mesilate Cannot Be Replaced by a Generic Bcl-2 Inhibitor in Critical Experiments


Generic substitution with other Bcl-2 family inhibitors, such as the selective Bcl-2 antagonist Venetoclax (ABT-199) or the dual Bcl-2/Bcl-xL inhibitor Navitoclax (ABT-263), is not functionally equivalent due to fundamental differences in their target profiles and mechanisms of action [1]. While Venetoclax selectively binds the BH3-binding groove of Bcl-2, Obatoclax binds to a distinct hydrophobic pocket within the BH3-binding groove of multiple anti-apoptotic proteins, including Mcl-1, Bcl-2, and Bcl-xL, conferring a pan-inhibitory profile [1]. This mechanistic divergence is critical in models where resistance to selective Bcl-2 inhibition is driven by Mcl-1 or Bcl-xL upregulation, as Obatoclax retains activity in these contexts where selective inhibitors fail [2]. Therefore, procurement decisions based on the erroneous assumption that all BH3 mimetics are interchangeable will lead to confounding experimental results and mischaracterization of apoptotic dependencies.

Quantitative Differentiation: Obatoclax Mesilate vs. Venetoclax, Navitoclax, and Other Bcl-2 Inhibitors


Pan-Inhibitory Profile vs. Selective Bcl-2 Inhibition: Binding Affinities Across the Bcl-2 Family

Obatoclax demonstrates a broad, pan-inhibitory profile against six anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, Bcl-B) with Ki values in the range of 1-7 μM . In contrast, Venetoclax (ABT-199) is highly selective for Bcl-2 (Ki < 0.010 nM), while Navitoclax (ABT-263) primarily inhibits Bcl-2, Bcl-xL, and Bcl-w (Ki ≤ 1 nM) but shows negligible binding to Mcl-1 and A1 [1][2]. This broad binding profile allows Obatoclax to engage multiple anti-apoptotic proteins simultaneously, a feature not replicated by more selective agents.

Apoptosis Bcl-2 Family BH3 Mimetic Cancer Research

Retained Cytotoxicity in Venetoclax-Resistant AML Models

In a head-to-head study using a panel of acute myeloid leukemia (AML) cell lines (MOLM13, MV-4-11, Kasumi 1, OCI-AML3), Obatoclax reduced cell viability in all cell lines, including those with high Mcl-1 expression that were resistant to Venetoclax [1]. The study demonstrated that Obatoclax's activity was independent of sensitivity to Venetoclax, as it inhibited viability across the entire panel [1]. This contrasts with Venetoclax, which showed variable activity dependent on Bcl-2 expression and was ineffective in cells with high Mcl-1 or Bcl-xL levels.

Acute Myeloid Leukemia Drug Resistance Mcl-1 BH3 Profiling

High Nanomolar Potency in Primary Neoplastic Mast Cells vs. Micromolar Potency in Other Contexts

Obatoclax demonstrates a stark difference in potency depending on the cellular context, with particularly high sensitivity observed in primary human neoplastic mast cells. In these cells, Obatoclax inhibited proliferation with an IC50 of 0.057 μM [1]. This potency is approximately 12.6-fold greater than in the HMC-1.2 mast cell line (IC50 0.72 μM) and over 50-fold greater than the average IC50 of 3 μM reported for antagonizing all anti-apoptotic Bcl-2-family proteins in biochemical assays [1][2]. This context-dependent potency highlights its differential effect on primary disease-relevant cells versus cell lines or isolated proteins.

Mastocytosis Primary Cell Assay IC50 Hematologic Malignancy

Activity Against Intact HIV Reservoir: A Non-Oncology Application

In a comparative ex vivo study of small molecules targeting HIV-infected cells, Obatoclax was the only agent among 10 tested (including auranofin, interferons, acitretin, GS-9620, nivolumab, birinapant, bortezomib, and INK128) that demonstrated a statistically significant reduction in intact HIV proviral DNA [1]. Treatment with Obatoclax reduced intact HIV DNA to a median of 27-30% of the DMSO control, while other drugs showed no significant effects [1]. This specific activity against the intact, replication-competent reservoir distinguishes Obatoclax from a broad panel of mechanistically diverse agents.

HIV Cure Research Latency Reversal Provirus Apoptosis

Clinical CNS Toxicity Profile at Maximum Tolerated Dose

A Phase I study in patients with advanced chronic lymphocytic leukemia (CLL) established a maximum tolerated dose (MTD) of 28 mg/m² administered as a 3-hour infusion every 3 weeks, with dose-limiting toxicities being primarily neurological (somnolence, euphoria, ataxia) [1]. While this CNS toxicity profile is a known liability and contributed to discontinuation of clinical development, it provides a quantifiable benchmark for in vivo activity [2]. This contrasts with selective inhibitors like Venetoclax, which have a different toxicity spectrum (e.g., tumor lysis syndrome, neutropenia) and are orally bioavailable [2]. The defined MTD and adverse event profile are critical for researchers designing in vivo studies or interpreting clinical data.

Pharmacokinetics Toxicity Clinical Trial CLL

Synergy with Bortezomib in Multiple Myeloma: Preclinical and Clinical Evidence

Obatoclax demonstrated preclinical synergy with the proteasome inhibitor bortezomib in multiple myeloma (MM) models. In vitro, the mean IC50 for Obatoclax across 14 MM cell lines was 215 nM, and sensitivity correlated with basal Mcl-1 and Bcl-xL levels [1]. A subsequent Phase I trial of the combination in relapsed MM reported a clinical benefit response rate of 50% (95% CI: 19-81%), including partial responses in 40% of evaluable patients [1]. This combination effect is mechanistically distinct from that of selective Bcl-2 inhibitors like Venetoclax, which primarily show activity in MM patients with t(11;14) translocation.

Multiple Myeloma Combination Therapy Bortezomib Synergy

Optimal Experimental Use Cases for Obatoclax Mesilate Based on Quantitative Differentiation


Validating Mcl-1 Dependency and Overcoming Venetoclax Resistance in AML and Lymphoma Models

Use Obatoclax as a tool compound to confirm Mcl-1 or Bcl-xL dependency in cancer cell lines or primary samples that are resistant to selective Bcl-2 inhibitors like Venetoclax [1]. Its broad binding profile (Ki 1-7 μM for multiple family members) and demonstrated activity in Venetoclax-resistant AML models make it ideal for mechanistic studies of apoptotic escape pathways [1]. Typical working concentrations for in vitro assays range from 50 nM to 3 μM, with incubation times of 24-72 hours [1].

Investigating Novel Targets in HIV Cure Research

Employ Obatoclax in ex vivo models to selectively reduce the intact, replication-competent HIV reservoir. It is the only Bcl-2 inhibitor validated in a comparative study to significantly reduce intact HIV DNA (to 27-30% of control), making it a critical tool for exploring apoptosis-based latency reversal or reservoir reduction strategies [2]. This application is unique and cannot be substituted with other BH3 mimetics lacking this specific validation.

Combination Therapy Studies in Mcl-1-Driven Hematologic Malignancies

Utilize Obatoclax in preclinical synergy studies with proteasome inhibitors (e.g., bortezomib) or other agents in multiple myeloma and mastocytosis models [3][4]. The established correlation between Obatoclax sensitivity and Mcl-1/Bcl-xL expression, and the documented clinical activity in combination (e.g., 40% PR rate with bortezomib in MM), provide a strong rationale for its inclusion in drug combination screens [3].

In Vivo Studies Requiring CNS Penetration and Defined Toxicity

For researchers designing in vivo experiments in mice, Obatoclax is brain-penetrant and has been used at doses of 1.15-5 mg/kg intravenously, demonstrating antitumor activity in xenograft models [4][5]. The known clinical MTD (28 mg/m²) and CNS-related adverse event profile (somnolence, euphoria) provide critical benchmarks for dose selection and toxicity monitoring in translational studies, distinguishing it from orally bioavailable, non-CNS-penetrant selective inhibitors [6].

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